7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a Z-configured thiazolidinone moiety at position 3 and a 3-(propan-2-yloxy)propylamino substituent at position 2. The thiazolidinone ring is substituted with a 4-methylbenzyl group, contributing to its steric and electronic profile.
Properties
Molecular Formula |
C27H30N4O3S2 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O3S2/c1-17(2)34-13-5-12-28-24-21(25(32)30-15-19(4)8-11-23(30)29-24)14-22-26(33)31(27(35)36-22)16-20-9-6-18(3)7-10-20/h6-11,14-15,17,28H,5,12-13,16H2,1-4H3/b22-14- |
InChI Key |
JBAKCUAYKDWPIB-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)NCCCOC(C)C)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)NCCCOC(C)C)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidin-5-ylidene Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative under conditions that favor the formation of the thiazolidin-5-ylidene linkage.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the thiazolidin-5-ylidene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives related to thiazolidine structures exhibit significant antitumor properties. For instance, compounds with similar thiazolidine frameworks have shown effectiveness against glioblastoma multiforme cells, suggesting that the compound may possess similar capabilities. In particular, studies have demonstrated that thiazolidinones can decrease cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. A study reported on the synthesis of related thiazolidine derivatives that exhibited notable antibacterial effects. The presence of thiazolidine and pyrimidinone moieties may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Similar compounds have been noted for their anti-inflammatory properties. For example, leukadherin 1 derivatives have been shown to reduce leukocyte recruitment during inflammatory responses in animal models . This suggests that the compound may also play a role in modulating inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Case Study 1: Antitumor Efficacy
In a systematic study by Da Silva et al., various thiazolidinone derivatives were synthesized and tested for their cytotoxic effects on glioblastoma cells. The results indicated that specific substitutions on the thiazolidine ring significantly enhanced their antitumor activity. The study highlighted the importance of structural modifications in optimizing the therapeutic potential of these compounds .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of antimicrobial activity was conducted on a series of thiazolidine derivatives, including those structurally related to the target compound. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that further development could lead to new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Position 2 Variability: The target compound’s 3-(propan-2-yloxy)propylamino group distinguishes it from morpholinyl () and benzylideneamino () substituents. Ether linkages (propan-2-yloxy) may enhance solubility compared to purely alkyl/aryl groups .
- Thiazolidinone Substituents: The 4-methylbenzyl group in the target compound introduces steric bulk and lipophilicity, contrasting with isobutyl () or propyl () groups. Aromatic substituents (e.g., phenyl in ) are associated with improved receptor binding in some pharmacological contexts .
Key Observations :
- Reaction Time : Shorter reaction times (2 hours in ) correlate with higher yields (up to 92%) compared to longer protocols (e.g., 8–10 hours in ).
- Solvent Choice: Ethanol is a common solvent for thiazolidinone and pyrimidine syntheses, favoring both solubility and mild conditions .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogues
Key Observations :
- Melting Points: Higher melting points (e.g., 198–200°C for 4b in ) correlate with electron-withdrawing substituents (e.g., 4-chlorobenzylideneamino), which enhance crystallinity .
- Solubility: Ether-containing substituents (e.g., 3-(propan-2-yloxy)propylamino) may improve aqueous solubility compared to purely aromatic groups .
Biological Activity
The compound 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure
Compound A features a pyrido[1,2-a]pyrimidin-4-one core structure with various substituents that are believed to contribute to its biological activity. The thiazolidinone moiety is particularly significant due to its known pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including those related to Compound A, exhibit significant antimicrobial properties.
Key Findings:
- Antibacterial Activity : In a study evaluating N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl compounds, it was found that these derivatives displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compound showed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and demonstrated activity superior to traditional antibiotics like ampicillin and streptomycin by 10–50 times .
- Antifungal Activity : The same derivatives exhibited good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. The most potent compound was effective against Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .
Anticancer Activity
The thiazolidinone framework has been associated with anticancer properties in various studies.
Research Insights:
- Cell Viability Assays : Compounds derived from thiazolidinones were tested against cancer cell lines, revealing moderate cytotoxicity. For instance, a related compound exhibited an IC50 value of 14.60 µg/mL against K562 chronic myelogenous leukemia cells, indicating significant antiproliferative effects .
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth . Specifically, certain derivatives demonstrated the ability to inhibit PRL-3 expression, which is linked to cancer metastasis .
Antioxidant Activity
The antioxidant potential of Compound A has also been explored.
Experimental Results:
Research indicates that thiazolidinone derivatives can act as free radical scavengers. In one study, the antioxidant capacity was evaluated using the DPPH radical scavenging assay, where compounds showed promising results in reducing oxidative stress markers .
Data Summary Table
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives:
- Thiazolidinones in Cancer Therapy : A study focused on the anticancer properties of thiazolidinones revealed that specific structural modifications could enhance their effectiveness against various cancer cell lines, suggesting a potential pathway for developing new chemotherapeutics .
- Antimicrobial Efficacy Assessment : Another research project assessed the antimicrobial activity of multiple thiazolidinone derivatives and established a structure–activity relationship that could guide future synthesis efforts aimed at optimizing biological activity .
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of a thiazolidinone core followed by coupling with pyridopyrimidinone derivatives. For example:
- Step 1: Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases (e.g., compound 38 in ).
- Step 2: Reaction with 2-mercaptoacetic acid to generate thiazolidinone intermediates (e.g., compound 40 in ).
- Step 3: Final coupling with a substituted pyridopyrimidinone moiety.
Optimization Strategies:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation.
- Yield Monitoring: Track reaction progress via TLC or HPLC; typical yields range from 45% to 85% depending on substituents (see Table 1 in ).
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration. For instance, the thioxo group at C2 of the thiazolidinone ring shows a characteristic downfield shift at ~170 ppm in ¹³C NMR.
- IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) validate core functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities, though crystal growth may require slow evaporation in dichloromethane/hexane mixtures.
Advanced: How does the Z-configuration of the thiazolidinone-ylidene moiety influence biological activity, and what experimental methods validate stereochemistry?
Answer:
The Z-configuration enhances planarity, facilitating π-π stacking with biological targets (e.g., microbial enzymes). Validation Methods:
- NOESY NMR: Cross-peaks between the thiazolidinone methyl group and pyridopyrimidinone protons confirm spatial proximity in the Z-isomer.
- Circular Dichroism (CD): Chiral centers in the propan-2-yloxy side chain induce distinct CD spectra for Z vs. E isomers.
- Biological Assays: Z-isomers show 3–5× higher antimicrobial activity compared to E-isomers (, MIC = 8 µg/mL vs. 25 µg/mL for E).
Advanced: How should researchers design stability studies to assess degradation under physiological conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; the thioxo group is prone to hydrolysis at pH > 8.
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C).
- Light Sensitivity: Conduct photostability tests under ICH Q1B guidelines; UV-Vis spectroscopy detects shifts in λmax due to photooxidation.
Advanced: How can contradictory reports on antimicrobial activity be reconciled?
Answer: Contradictions often arise from variations in:
- Assay Conditions: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and culture media (e.g., Mueller-Hinton vs. LB agar) affect MIC values.
- Compound Purity: Impurities >5% (e.g., unreacted thiol intermediates) can skew results. Validate purity via HPLC (>95%) before testing.
- Solubility Limits: Use DMSO concentrations <1% to avoid cytotoxicity artifacts.
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR). The thioxo group forms hydrogen bonds with Asp27 and Leu5 residues (docking score: −9.2 kcal/mol).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.
- QSAR Models: Coramine substituents (e.g., 4-methylbenzyl) enhance hydrophobicity (ClogP = 3.2), improving membrane penetration.
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer: Focus on modifying:
- Thiazolidinone Core: Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., -CF₃) to boost electrophilicity and target binding.
- Pyridopyrimidinone Side Chain: Introduce polar groups (e.g., -OH) at C2 to improve solubility without compromising activity.
- Propan-2-yloxy Chain: Lengthen the alkyl chain to enhance lipophilicity (e.g., replace with butoxy; ClogP increases from 2.1 to 3.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
